(Z)-Cinnamyl Cilnidipine

Description

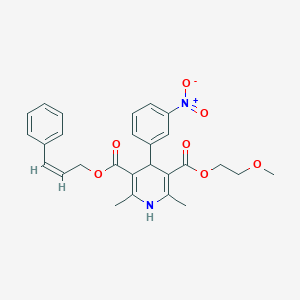

Structure

3D Structure

Properties

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBULYHNRNJTE-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146924-45-0 | |

| Record name | Cilnidipine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146924450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CILNIDIPINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYC7KQ95ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Z Cinnamyl Cilnidipine

Established Synthetic Pathways for Cilnidipine (B1669028) and its Cinnamyl Esters

The synthesis of Cilnidipine, and by extension its (Z)-cinnamyl derivative, is rooted in the well-established chemistry of 1,4-dihydropyridines (DHPs). The core structure is assembled through a multi-step process that typically involves the preparation of key ester precursors followed by a crucial ring-forming reaction. Two principal synthetic strategies are commonly employed, differing in the sequence of condensation steps. google.com The first approach involves reacting 2-(3-nitrobenzylidene)acetoacetyl methoxyethyl ester with 3-aminocrotonic acid cinnamyl ester. google.com The second, alternative route sees the condensation of 2-(3-nitrobenzylidene)-cinnamyl acetoacetate (B1235776) with 3-methoxyethyl aminocrotonate. google.com

Esterification Reactions of Cilnidipine Precursors

The creation of the asymmetric ester groups on the dihydropyridine (B1217469) ring is a critical preparatory stage in Cilnidipine synthesis. This involves the formation of two key intermediates: a cinnamyl ester of acetoacetic acid and a 2-methoxyethyl ester of acetoacetic acid. The synthesis generally begins with starting materials such as cinnamyl alcohol, diketene, and 2-methoxyethanol. dissertationtopic.net

The process can involve acylation and esterification steps to produce the required β-ketoesters. dissertationtopic.net For instance, a patent describes a method for preparing the intermediate β-amino cinnamyl crotonate by reacting cinnamyl acetoacetate with ammonia (B1221849) gas in an alcohol solvent. google.com Another method involves the amination of acetoacetic acid cinnamyl ester using ammonium (B1175870) carbonate. google.com Transesterification reactions are also a viable and often advantageous alternative to Claisen condensation for producing the specific 3-oxo esters needed for the subsequent cyclization. researchgate.net The geometric configuration of the final product, whether (Z) or (E), is determined by the configuration of the cinnamyl alcohol used in these initial esterification steps.

Ring-Closure Reactions in Dihydropyridine Synthesis

The hallmark of Cilnidipine's synthesis is the construction of the 1,4-dihydropyridine (B1200194) ring. This is typically achieved through a cyclocondensation reaction that brings together the necessary components to form the heterocyclic core.

The Hantzsch dihydropyridine synthesis, first described in 1881, remains the most fundamental and widely used method for creating the DHP scaffold. mdpi.comscispace.com The classic Hantzsch reaction is a three-component condensation of an aldehyde (in this case, 3-nitrobenzaldehyde), a β-ketoester (like ethyl acetoacetate), and an ammonia source. scispace.comnanobioletters.com

For unsymmetrical DHPs such as Cilnidipine, a modified Hantzsch synthesis is required. This involves the reaction between an aldehyde, an enamine derivative of one β-ketoester, and an α,β-unsaturated ketoester derived from a second, different β-ketoester. google.com Specifically for Cilnidipine, the reaction is a cyclization between 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester and β-aminocrotonic acid cinnamyl ester. google.comgoogle.com This approach allows for the introduction of two different ester groups at the C3 and C5 positions of the dihydropyridine ring. A significant challenge in this pathway can be the purification of intermediates, which can complicate the process and impact industrial-scale production. google.com

To improve the efficiency and yield of the Hantzsch reaction, various catalytic systems have been developed. The use of a catalyst is often crucial, as uncatalyzed reactions are reported to result in lower yields. google.com A Chinese patent describes a method using isobutyl alcohol as the solvent and isobutyl aluminum as a catalyst for the reflux reaction between 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester and β-aminocrotonic acid cinnamyl ester, claiming this approach simplifies the process and increases the yield. google.com

Broader research into DHP synthesis has explored a wide range of catalysts. These include heterogeneous catalysts like polyaniline-supported zinc oxide nanoparticles, which offer the advantages of being green, reusable, and efficient. nanobioletters.com Furthermore, the field of asymmetric organocatalysis has seen significant progress, with chiral Brønsted acids such as BINOL-derived phosphoric acids being used to achieve enantioselective synthesis of 1,4-DHPs. mdpi.comresearchgate.net While Cilnidipine is typically used as a racemate, these advancements in catalytic asymmetric synthesis are highly relevant for the development of future chiral DHP drugs. mdpi.comresearchgate.net

Development of Novel Synthetic Routes for (Z)-Cinnamyl Cilnidipine

One-Pot and Multi-Component Reaction Strategies

The Hantzsch synthesis is inherently a multi-component reaction (MCR), a class of reactions that are highly valued for their efficiency and atom economy. nanobioletters.com Modern synthetic chemistry aims to further enhance these benefits by designing one-pot procedures that minimize intermediate isolation and purification steps. researchgate.net

A patented method for Cilnidipine preparation exemplifies this trend. The process involves two main sequential reactions: the amination of acetoacetic acid cinnamyl ester, followed by a cyclization with 2-(3-nitrophenylidene) acetoacetic acid methoxyethyl ester in a microchannel reactor. google.com This method is reported to proceed at a lower temperature with a shorter reaction time, generating fewer impurities and avoiding water-mediated degradation, which simplifies purification. google.com While this is a two-step process, the use of a microchannel reactor for the final cyclization represents a modern approach to improving reaction control and efficiency. google.com The development of true one-pot, four-component reactions for unsymmetrical DHPs remains an active area of research, with catalysts like nickel oxide on zirconia showing promise in fusing the required components with high yields and short reaction times. researchgate.net

Data Tables

Table 1: Comparison of Selected Synthetic Routes for Cilnidipine

| Route | Key Reactants | Solvent | Catalyst | Key Conditions | Reference |

|---|---|---|---|---|---|

| Route A | 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester; β-aminocrotonic acid cinnamyl ester | Isobutanol | Isobutyl aluminum | Reflux reaction, followed by cooling and filtration. | google.com |

| Route B | 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester; β-aminocrotonic acid cinnamyl ester | Absolute ethanol | None specified (concentrated HCl mentioned as problematic in other patents) | Reaction followed by addition of activated carbon, hot filtration, and crystallization. google.com | google.comgoogle.com |

| Route C | Acetoacetic acid cinnamyl ester; Ammonium carbonate; 2-(3-nitrophenylidene)acetoacetic acid methoxyethyl ester | Ethanol | None for amination; Cyclization in microchannel reactor | Amination at 20-50°C, then cyclization at 50-60°C in a microchannel reactor. | google.com |

Table 2: Examples of Catalysts in Hantzsch Dihydropyridine Synthesis

| Catalyst Type | Example | Application | Benefit | Reference |

|---|---|---|---|---|

| Lewis Acid | Isobutyl aluminum | Cilnidipine Synthesis | Increased reaction yield, simple process. | google.com |

| Heterogeneous | Polyaniline supported ZnO nanoparticles | One-pot synthesis of DHP derivatives | Green, reusable, high yield, short reaction time. | nanobioletters.com |

| Organocatalyst | Chiral BINOL-derived phosphoric acid | Enantioselective synthesis of 1,4-DHPs | High enantiomeric excess for chiral DHPs. | mdpi.com |

| Organocatalyst | Takemoto's thiourea | Synthesis of spirocyclic 1,4-DHPs | Catalyzes reaction of enamines with isatylidene malononitrile (B47326) derivatives. | mdpi.com |

Exploration of Heterogeneous Catalysis

The synthesis of 1,4-dihydropyridines (DHPs), the core structure of this compound, has traditionally relied on the Hantzsch synthesis, which often involves homogeneous catalysts. However, recent research has shifted towards the development of more sustainable and efficient methods using heterogeneous catalysts. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions.

While literature specifically detailing the use of heterogeneous catalysts for the synthesis of this compound is nascent, the broader application to DHP synthesis provides a clear pathway for its future production. researchgate.net Several novel heterogeneous catalytic systems have proven effective for the one-pot synthesis of various DHP derivatives. researchgate.net

Key Heterogeneous Catalytic Systems for DHP Synthesis:

Nano-WO₃-supported Sulfonic Acid: This solid acid nanocatalyst has been demonstrated as a powerful and retrievable catalyst for synthesizing 1,4-dihydropyridines under solvent-free conditions, offering high yields and a simple work-up procedure. researchgate.net

Copper Ferrite (B1171679) Nanoparticles: As a reusable heterogeneous initiator, copper ferrite has been successfully used in the synthesis of 1,4-dihydropyridines at room temperature. The catalyst is easily recovered and can be reused multiple times. researchgate.net

In–SiO₂ Composite: Prepared via the sol-gel method, this composite acts as a heterogeneous Lewis acid catalyst for the multicomponent Hantzsch synthesis of both symmetrical and non-symmetrical 1,4-DHPs through a solvent-free protocol. researchgate.net

These methodologies, which are effective for the general class of dihydropyridines, represent a significant area for exploration in optimizing the synthesis of this compound, promising greener and more economically viable production routes.

Synthesis of Deuterated Analogs and Structural Probes

The synthesis of deuterated analogs of pharmacologically active compounds is a critical strategy in drug discovery and development. Deuterium (B1214612) substitution at metabolically vulnerable positions can alter the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect, potentially improving a drug's pharmacokinetic profile. beilstein-journals.org

The synthesis of deuterated 1,4-dihydropyridines, including analogs of cilnidipine, has been successfully achieved. beilstein-journals.org A common strategy involves the use of deuterated starting materials in multicomponent reactions like the Hantzsch synthesis. For example, site-specific deuteration can be achieved by using [D₁]-aldehydes as one of the key components. This approach leads to the formation of 1,4-dihydropyridine scaffolds with a deuterium atom at the C4 position, a known site of metabolic oxidation. beilstein-journals.org

Another approach involves the synthesis of [D₂]-isocyanides from [D₃]-formamides, which can then be used in reactions like the Ugi or Passerini multicomponent reactions to introduce a deuterated benzyl (B1604629) group. beilstein-journals.org For cilnidipine specifically, a deuterated analog, Cilnidipine-d7, is available through custom synthesis, indicating that methods for its preparation have been developed. simsonpharma.comsmolecule.com These methods likely involve the cyclocondensation of key intermediates where deuterium atoms have been incorporated into one or more of the starting materials. smolecule.com The development of these deuterated structural probes is invaluable for studying the compound's metabolic fate and mechanism of action.

Generation and Characterization of Related Derivatives and Impurities

The chemical profile of any synthesized compound is not complete without a thorough understanding of its related derivatives, impurities, and degradation products.

Design and Synthesis of Novel this compound Analogs

The 1,4-dihydropyridine scaffold of cilnidipine is a versatile platform for chemical modification to develop novel analogs with potentially improved therapeutic properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules. For instance, research on cilnidipine derivatives has led to the identification of new compounds with enhanced selectivity for N-type calcium channels over L-type channels. researchgate.net

One such example is the derivative APJ2708, which served as a lead compound for further modification. By studying the SAR of this molecule, researchers have developed promising N-type calcium channel blockers with significantly reduced activity against L-type channels, which could translate to fewer cardiovascular side effects. researchgate.net The design process often involves modifying the substituents on the phenyl ring at the 4-position of the dihydropyridine core or altering the ester groups at the 3- and 5-positions to fine-tune the compound's pharmacological activity. researchgate.netrsc.org

Identification and Synthesis of Degradation Products and Metabolites

During synthesis and storage, this compound can form various related substances and degradation products. The identification, isolation, and synthesis of these process-related impurities are essential for quality control and regulatory purposes. o2hdiscovery.co Patent literature highlights that in certain synthetic routes, the cilnidipine aminated intermediate (3-amino-2-butenoic acid cinnamyl ester) can be unstable and prone to degradation, leading to impurities in the final product. google.com

Several specific impurities related to cilnidipine have been identified and are available as reference standards. These include isomeric impurities, products of side reactions, and degradation products.

Identified Cilnidipine-Related Impurities

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (E)-Dehydro Cilnidipine | 146845-34-3 | C₂₇H₂₆N₂O₇ | 490.51 |

| (Z)-Dehydro Cilnidipine | 146845-35-4 | C₂₇H₂₆N₂O₇ | 490.51 |

| Cilnidipine Impurity 2 | N/A | C₂₇H₃₀N₂O₇ | 494.54 |

| Cilnidipine IP Impurity A | 70172-96-2 | C₂₁H₂₆N₂O₈ | 434.44 |

Data sourced from Simson Pharma Limited and o2h discovery. simsonpharma.como2hdiscovery.co

Among the known related substances, (Z)-Dehydro Cilnidipine is a significant one, often characterized as a key metabolite or degradation product. o2hdiscovery.co This compound is the oxidized form of the parent molecule, where the 1,4-dihydropyridine ring has been aromatized to a pyridine (B92270) ring. This oxidation is a common metabolic pathway for dihydropyridine-based drugs. (Z)-Dehydro Cilnidipine retains the (Z)-cinnamyl ester and the 2-methoxyethyl ester groups of the parent compound. Its synthesis and characterization are important for metabolic studies and for use as a reference standard in impurity profiling of this compound.

Properties of (Z)-Dehydro Cilnidipine

| Property | Value |

| Chemical Name | 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, 2-methoxyethyl 3-phenyl-2-propenyl ester, (Z) |

| CAS Number | 146845-35-4 |

| Molecular Formula | C₂₇H₂₆N₂O₇ |

| Molecular Weight | 490.51 g/mol |

| Status | Custom Synthesis |

Data sourced from Simson Pharma Limited.

Compound Reference Table

Structural Characterization and Analytical Method Development for Z Cinnamyl Cilnidipine

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive identification and quantification of chemical compounds. For (Z)-Cinnamyl Cilnidipine (B1669028), techniques such as NMR, Mass Spectrometry, and UV-Vis Spectrophotometry provide detailed information about its molecular structure, mass, and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of molecular structure, including the stereochemistry of isomers. For (Z)-Cinnamyl Cilnidipine, ¹H and ¹³C NMR are crucial for confirming the Z-configuration of the cinnamyl group, which distinguishes it from the therapeutically used (E)-isomer.

The key to stereochemical elucidation lies in the analysis of the vinylic protons in the cinnamyl moiety. In the (Z)-isomer, the coupling constant (J-value) between these protons is typically smaller (around 11-12 Hz) compared to the larger coupling constant (around 15-16 Hz) observed for the (E)-isomer. The chemical shifts of the protons and carbons adjacent to the double bond are also distinct for each isomer. Studies on the photodegradation of Cilnidipine have utilized both ¹H-NMR and ¹³C-NMR to confirm the structure of the synthesized (Z)-isomer impurity. nih.gov

Table 1: Conceptual ¹H NMR Data for Distinguishing (Z) vs. (E) Isomers of the Cinnamyl Moiety This table is illustrative and based on typical values for cis/trans alkene protons.

| Proton | Expected Chemical Shift (δ) for (Z)-Isomer | Expected Coupling Constant (J) for (Z)-Isomer | Expected Chemical Shift (δ) for (E)-Isomer | Expected Coupling Constant (J) for (E)-Isomer |

| Cinnamylic CH= | ~6.8 ppm | ~11.5 Hz | ~7.5 ppm | ~16.0 Hz |

| Cinnamylic =CH-Ar | ~6.2 ppm | ~11.5 Hz | ~6.5 ppm | ~16.0 Hz |

Mass Spectrometry (LC/MS) for Molecular Confirmation and Impurity Profiling

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC/MS), is essential for confirming the molecular weight of this compound and for identifying and quantifying it as an impurity. waters.com The chemical formula for this compound is C₂₇H₂₈N₂O₇, corresponding to a molecular weight of approximately 492.5 g/mol . synzeal.comsynzeal.com

High-resolution mass spectrometry, such as that performed with a Q-Orbitrap instrument, provides highly accurate mass measurements, which aids in the definitive identification of the compound and its fragments. nih.gov In the context of impurity profiling, LC/MS is used to detect and identify process-related impurities and degradation products. semanticscholar.org Studies have identified (Z)-Cilnidipine as a significant photodegradation impurity when Cilnidipine is exposed to daylight. nih.gov Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic) also rely on LC/MS to characterize the resulting degradants. rasayanjournal.co.in

Table 2: Molecular Confirmation of this compound

| Attribute | Value | Source |

| Chemical Name | (Z)-3-(2-Methoxyethyl) 5-(3-phenylallyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | synzeal.com |

| Molecular Formula | C₂₇H₂₈N₂O₇ | synzeal.comsynzeal.com |

| Molecular Weight | 492.5 g/mol | synzeal.comsynzeal.com |

| Method of Analysis | LC/Q-Orbitrap Mass Spectrometry | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and robust method used for the quantitative analysis of Cilnidipine and its isomers. semanticscholar.org The method relies on the principle that the molecule absorbs light in the UV range due to its chromophoric structure, which includes the dihydropyridine (B1217469) ring and the nitrophenyl group.

Multiple studies have established the wavelength of maximum absorbance (λmax) for Cilnidipine, which is directly applicable for the quantification of the (Z)-isomer. The λmax is consistently reported to be around 240 nm. researchgate.netindexcopernicus.comiipseries.orgresearchgate.net This wavelength is typically used for creating calibration curves to determine the concentration of the analyte in solution, with linearity often observed in the range of 2-18 µg/mL. researchgate.netindexcopernicus.comijpsr.com

Table 3: Reported UV Spectrophotometric Data for Cilnidipine

| λmax (nm) | Solvent/Mobile Phase | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| 240 nm | Methanol, Sodium di-hydrogen ortho phosphate (B84403) buffer, Acetonitrile (B52724) | 3-18 µg/mL | 0.9994 |

| 240 nm | Ethanol | 2-14 µg/mL | 0.988 |

| 242 nm | Methanol | 2-10 µg/mL | 0.9999 |

| 235 nm | Mobile Phase | Not Specified | Not Specified |

| 240 nm | Not Specified | 3-9 µg/mL | 0.999 |

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are paramount for separating complex mixtures, making them ideal for the analysis of a specific isomer like this compound from the main (E)-isomer and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity and assay determination of Cilnidipine. The development of a suitable HPLC method is crucial for resolving this compound from other components.

Reversed-Phase HPLC (RP-HPLC) is the predominant mode of separation for Cilnidipine and its impurities. Method optimization involves adjusting several parameters to achieve efficient separation with good peak shape and resolution. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

A study specifically focused on photodegradation impurities successfully separated (Z)-Cilnidipine using a C18 column with a mobile phase of acetonitrile and water. nih.gov Other developed methods for Cilnidipine utilize various C18 columns and mobile phases, typically consisting of a buffer (e.g., phosphate, acetate) and an organic modifier (e.g., acetonitrile, methanol). researchgate.netasianpharmtech.comorientjchem.orgresearchgate.net The detection wavelength is almost universally set at or near the λmax of 240 nm. researchgate.netasianpharmtech.comorientjchem.org

Table 4: Summary of Optimized RP-HPLC Methods for Cilnidipine Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |

| Kromasil C18 (250x4.6mm, 5µm) | Methanol:Sodium di-hydrogen ortho phosphate buffer (pH 3):Acetonitrile (75:18:7) | Not Specified | 240 | Not Specified |

| Symmetry C18 (150x4.6mm) | Ortho phosphoric acid buffer (pH 4):Acetonitrile (60:40) | 1.0 | 240 | 2.35 |

| Xttera RP18 (100x4.6mm, 3.5µm) | 10 mM phosphate buffer (pH 2.6):Acetonitrile (30:70) | 1.0 | 240 | 3.029 |

| Thermo scientific C18 (250x4.6mm, 5µm) | Acetonitrile:Methanol (50:50) | 1.0 | 242 | Not Specified |

| Boston Group C18 (250x4.6mm, 5µm) | Acetonitrile:H₂O (75:25) | Not Specified | Not Specified | Not Specified |

Validation of Analytical Methods (ICH Q2(R1) Guidelines)

The validation of an analytical method ensures its suitability for the intended purpose, a critical requirement for quality control and regulatory submission. loesungsfabrik.deresearchgate.net For this compound, which may be present as a process impurity or a degradation product of Cilnidipine, a robust and validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, is essential. The validation process is rigorously guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines. ich.orggmp-compliance.org

The validation of an HPLC method for quantifying this compound would involve assessing a specific set of parameters to demonstrate its reliability. researchgate.netchromatographyonline.com These parameters ensure the method is accurate, precise, specific, and robust for its application.

Key Validation Parameters:

Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, such as its E-isomer, synthetic precursors, or degradation products. ich.org Specificity is demonstrated by showing that there is no interference from these components at the retention time of this compound. This is often confirmed by analyzing spiked samples and performing forced degradation studies. researchgate.net

Linearity: The method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. loesungsfabrik.de This is determined by analyzing a series of dilutions of a this compound reference standard, typically over a range of 5 to 6 concentrations. The correlation coefficient (r²) of the calibration curve should be close to 1, indicating a strong linear relationship. researchgate.net

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been proven to be accurate, precise, and linear. ich.org For an impurity like this compound, the range should typically span from the reporting level to 120% of the specification limit. ich.org

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of this compound reference standard is added to a sample matrix and the percentage of the analyte recovered is calculated. researchgate.net

Precision: This parameter expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at three levels:

Repeatability: Analysis of replicate samples under the same operating conditions over a short interval.

Intermediate Precision: Evaluation of the method's performance within the same laboratory but on different days, with different analysts, or using different equipment.

Reproducibility: Assessment of precision between different laboratories. ich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with suitable precision and accuracy. loesungsfabrik.de These are crucial for quantifying trace levels of this compound as an impurity.

Robustness: This is demonstrated by deliberately introducing small variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature) and observing the effect on the results. ich.org A robust method remains unaffected by such minor changes, indicating its reliability for routine use. researchgate.net

Table 1: Typical Validation Parameters and Acceptance Criteria for an HPLC Method for this compound (as an impurity) based on ICH Q2(R1)

| Parameter | Assessment | Typical Acceptance Criteria |

|---|---|---|

| Specificity | No interference from blank, placebo, and other related substances at the analyte's retention time. Peak purity should pass. | The method is deemed specific and stability-indicating. |

| Linearity | Analysis of at least 5 concentrations across the range. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Recovery study at 3 levels (e.g., 50%, 100%, 150% of the specification limit). | Recovery typically within 98.0% to 102.0%. |

| Precision (Repeatability) | Minimum of 6 determinations at 100% of the test concentration or 9 determinations over the specified range. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Precision (Intermediate) | Analysis on different days, with different analysts or equipment. | RSD ≤ 2.0%. |

| LOQ | Signal-to-noise ratio method (S/N ≈ 10) or standard deviation of the response and the slope. | The LOQ should be at or below the reporting threshold for the impurity. |

| LOD | Signal-to-noise ratio method (S/N ≈ 3) or standard deviation of the response and the slope. | Demonstrates the detection limit of the method. |

| Robustness | Varying parameters like mobile phase composition (±2%), pH (±0.2 units), flow rate (±10%), and column temperature (±5 °C). | System suitability parameters remain within limits; RSD of results should be low. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

While HPLC is the primary technique for analyzing non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the identification and quantification of volatile and semi-volatile impurities. thermofisher.com In the context of this compound, these impurities typically originate from the manufacturing process as residual solvents. gcms.cz

The synthesis of dihydropyridines often involves various organic solvents such as methanol, ethanol, acetonitrile, toluene, and others. researchgate.netglobalresearchonline.net These solvents are not always completely removed during manufacturing and can remain in the final active pharmaceutical ingredient (API). rroij.com Since residual solvents offer no therapeutic benefit and can be toxic, their levels are strictly controlled by guidelines like ICH Q3C and USP <467>. thermofisher.com

Headspace GC-MS (HS-GC-MS) is the standard technique for this analysis. rroij.com It involves heating the sample in a sealed vial, allowing volatile components to partition into the headspace gas. A portion of this gas is then injected into the GC system. This technique prevents non-volatile sample matrix components from contaminating the GC system and interfering with the analysis. gcms.cz The GC separates the volatile components, which are then detected and identified by the mass spectrometer, providing high sensitivity and specificity. mdpi.com The method can be validated for the analysis of a wide range of solvents with excellent linearity and repeatability. gcms.cz In some cases, derivatization may be required to make certain reaction by-products volatile enough for GC-MS analysis. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray Crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of its molecular connectivity, conformation, and stereochemistry. bas.bgnih.gov This is particularly important for distinguishing between geometric isomers like the (Z) and (E) forms of Cinnamyl Cilnidipine.

Powder X-ray Diffraction (PXRD) is a complementary technique used to characterize the bulk crystalline form of a material. humanjournals.com It is essential for identifying different polymorphs, solvates, or cocrystals, each of which will have a unique diffraction pattern. ijprajournal.comresearchgate.net The formation of new crystalline phases, such as cocrystals of Cilnidipine with benzoic acid, can be confirmed by the appearance of unique peaks in the PXRD pattern that are different from those of the starting materials. humanjournals.com

High-Throughput Nanoscale Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction can be a significant bottleneck in pharmaceutical development. iucr.org Traditional crystallization methods are often laborious and require substantial amounts of material. Modern high-throughput (HT) techniques have revolutionized this process, enabling rapid screening of numerous crystallization conditions using only microgram quantities of the analyte. iucr.org

One such powerful technique is Encapsulated Nanodroplet Crystallisation (ENaCt). iucr.org This method has been successfully applied to a series of dihydropyridines, including Cilnidipine. iucr.org The process involves dispensing nanoliter-scale droplets of the compound dissolved in various organic solvents into a 96-well plate. These droplets are then encapsulated in a larger oil droplet, and crystallization occurs over time. This allows for hundreds of individual experiments to be run in parallel, exploring a vast crystallization space efficiently. iucr.org This methodology accelerates the discovery of new crystal forms and provides suitable crystals for structural analysis by SCXRD, which is crucial for compounds like this compound. iucr.org

Analysis of Supramolecular Interactions and Hydrogen Bonding

The solid-state structure and properties of a molecular crystal are governed by non-covalent interactions, primarily hydrogen bonding and van der Waals forces. ijprajournal.com In the crystal lattice of this compound, these interactions dictate the crystal packing and can influence physicochemical properties like solubility and stability.

For 1,4-dihydropyridine (B1200194) derivatives, the N-H group of the dihydropyridine ring is a key hydrogen bond donor. It typically forms intermolecular hydrogen bonds with a carbonyl oxygen atom from an adjacent molecule, often leading to the formation of chains or dimers. researchgate.netpsu.edu In the case of Cilnidipine and its analogues, the two ester carbonyl groups are potential hydrogen bond acceptors. The specific carbonyl group involved in the primary hydrogen bonding can vary depending on the conformation. researchgate.net

Studies on Cilnidipine cocrystals have shown that hydrogen bonds are the primary interactions responsible for the formation of the new supramolecular structures. humanjournals.comresearchgate.net For instance, in a cocrystal with benzoic acid, broad features in the FT-IR spectrum in the region of 2500-2850 cm⁻¹ indicate the formation of strong hydrogen bonds. humanjournals.com The analysis of these supramolecular synthons is fundamental to crystal engineering, which aims to design crystalline solids with desired properties. ijprajournal.com

Application of Reference Standards in Research and Quality Control

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes. For this compound, a certified reference standard is critical for several applications in pharmaceutical research and quality control (QC). axios-research.com

Suppliers of pharmaceutical impurities provide this compound as a reference standard, which is essential for: pharmaffiliates.compharmaffiliates.com

Identification: Confirming the identity of the impurity in a test sample by comparing its chromatographic retention time and spectral data (e.g., UV, MS) with that of the reference standard.

Quantification: Accurately determining the amount of this compound in a drug substance or product. This is crucial for ensuring that the impurity level does not exceed the safety thresholds established by ICH guidelines.

Method Validation: As described in section 3.2.1.2, the reference standard is used to establish the performance characteristics of the analytical method, including linearity, accuracy, and precision. qcchemical.com

System Suitability: Routine checks performed before and during analytical runs to ensure the chromatographic system is performing adequately.

The availability of a well-characterized reference standard, complete with a Certificate of Analysis (CoA), is a prerequisite for reliable quality control and is required for regulatory filings like Abbreviated New Drug Applications (ANDAs). pharmaffiliates.com

Forced Degradation Studies and Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. researchgate.net These studies involve subjecting the drug to harsh conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate degradation products. rasayanjournal.co.in The resulting data is used to develop stability-indicating analytical methods, understand potential degradation pathways, and determine appropriate storage conditions. scispace.com

Studies on Cilnidipine have shown that it is susceptible to degradation under various stress conditions. A key finding from these studies is the formation of this compound as a major photodegradation product. ejpps.onlinenih.gov When Cilnidipine is exposed to light, particularly UV or strong daylight, it can undergo isomerization around the cinnamyl double bond, converting the therapeutically active E-isomer to the Z-isomer. scispace.comscience.gov

This photodegradation has been confirmed by multiple studies using HPLC and LC-MS to separate and identify the degradants. ejpps.onlinenih.gov One study found that exposure to UV light for 24 hours resulted in up to 9.97% degradation of Cilnidipine. researchgate.net Degradation has also been observed under basic hydrolysis (up to 6.22%), with less degradation occurring under acidic, oxidative, and thermal stress. researchgate.netrasayanjournal.co.in The fact that this compound is a known photolytic impurity underscores the importance of protecting Cilnidipine from light during manufacturing and storage. scispace.com

Table 2: Summary of Forced Degradation Studies on Cilnidipine

| Stress Condition | Conditions Applied | Observed Degradation / Key Products | Reference |

|---|---|---|---|

| Photolytic | Exposure to strong light (4500 lx) or UV radiation. | Significant degradation. This compound identified as the main degradation product. | scispace.comnih.gov |

| Base Hydrolysis | Reflux with 0.1N NaOH. | Moderate degradation (e.g., up to 6.22%). Four major degradants identified via LC/MS. | researchgate.netrasayanjournal.co.in |

| Acid Hydrolysis | Reflux with 0.1N HCl. | Minor degradation (e.g., up to 5.35%) or stable. | researchgate.netrasayanjournal.co.in |

| Oxidative | Treatment with 3-30% H₂O₂. | Minor degradation (e.g., up to 4.92%) or stable. | researchgate.netrasayanjournal.co.in |

| Thermal | Heating at 60-80°C. | Minor degradation (e.g., up to 4.32%). | researchgate.net |

Degradation Pathways under Acidic, Basic, Oxidative, and Photolytic Conditions

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. dphen1.com The degradation of this compound, a dihydropyridine calcium channel blocker, has been investigated under several stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines. rsc.orgresearchgate.net

Acidic and Basic Conditions: Research indicates that Cilnidipine, the isomeric parent of this compound, exhibits varying stability in acidic and basic media. One study reported that Cilnidipine remains stable under acidic conditions. rasayanjournal.co.inresearchgate.net In contrast, significant degradation has been observed under basic conditions, leading to the formation of four major degradants. rasayanjournal.co.inresearchgate.net Another study confirmed that while the drug is stable in acidic conditions, it degrades in an alkaline medium. researchgate.net Specifically, almost 17.2% degradation was observed in alkaline conditions after 24 hours. researchgate.net

Oxidative Conditions: There are conflicting reports regarding the stability of Cilnidipine under oxidative stress. Some studies suggest that the compound is stable under oxidative conditions. rasayanjournal.co.inresearchgate.net However, other research indicates significant degradation in the presence of oxidizing agents. jopir.inwisdomlib.org For instance, one study reported 6.02% degradation of Cilnidipine under oxidative conditions. jopir.in Another study identified two new degradation products when the compound was subjected to oxidative stress. nih.gov The use of 3% hydrogen peroxide has been suggested as a starting point for oxidative degradation studies. researchgate.net Further investigations have led to the isolation and characterization of several oxidative degradation products, denoted as CD1, CD2, and CD3. rsc.orgresearchgate.net

Photolytic Conditions: The photosensitivity of dihydropyridine derivatives is a known characteristic. core.ac.uk Studies on Cilnidipine have shown susceptibility to photodegradation. core.ac.uknih.govresearchgate.net Irradiation of a chloroform (B151607) solution of Cilnidipine with UV-A light resulted in its aromatization to a pyridine (B92270) derivative. core.ac.uk Another study identified five novel photodegradation impurities. nih.govresearchgate.net The formation of these impurities is influenced by the medium, with different products being formed when the drug is exposed to light as a powder versus in an ethanolic solution. researchgate.net The packaging of Cilnidipine preparations has been shown to significantly affect the extent of photodegradation, highlighting the importance of appropriate light-shading materials. ingentaconnect.com However, some studies have reported that Cilnidipine remains stable under photolytic conditions. rasayanjournal.co.inresearchgate.net This discrepancy may be due to different experimental setups, such as the wavelength of UV light used and the duration of exposure.

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are crucial for ensuring the safety and quality of a drug substance. Various analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), have been employed for this purpose. rasayanjournal.co.inresearchgate.netnih.govresearchgate.net

Analytical Methods for Identification: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant methods for separating degradation products. researchgate.netresearchgate.net For structural elucidation, mass spectrometry (MS), including LC-MS/MS and high-resolution mass spectrometry (HRMS) like LC-Q-Orbitrap MS and LC-QTOF-MS/MS, plays a pivotal role. rsc.orgnih.govresearchgate.net These techniques provide accurate mass measurements and fragmentation patterns, which are essential for identifying the molecular formula and structure of the degradants. nih.govresearchgate.net Further characterization is often achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). rsc.orgcore.ac.uk

Identified Degradation Products: Several degradation products of Cilnidipine have been identified under various stress conditions. The table below summarizes some of the key degradation products and the conditions under which they are formed.

| Degradation Condition | Degradation Product Name/Identifier | Analytical Technique(s) Used for Characterization | Reference(s) |

| Basic Hydrolysis | Four major degradants (structures not fully specified in abstract) | LC/MS | rasayanjournal.co.inresearchgate.net |

| Photolytic (Chloroform solution) | 2-methoxyethyl-3-phenyl-2-propenyl pyridine dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate | IR, ¹H-NMR, ¹³C-NMR, HRMS | core.ac.uk |

| Photolytic | Five novel photodegradation impurities (including a Z-isomer and a piperidine (B6355638) ring-containing impurity) | LC/Q-Orbitrap MS, ¹H-NMR, ¹³C-NMR | nih.govresearchgate.net |

| Oxidative | Three oxidative degradation products (CD1, CD2, CD3) | HPLC, LC-QTOF-MS/MS, LCMSn, 2D-NMR, FTIR | rsc.org |

| Oxidative | Two new degradation products (DP-1, DP-2) | LC-HRMS/MS, ¹H-NMR | nih.gov |

Detailed Characterization of Key Degradants:

Photodegradation Product: Under UV-A irradiation in chloroform, Cilnidipine undergoes aromatization of the dihydropyridine ring to form 2-methoxyethyl-3-phenyl-2-propenyl pyridine dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate. core.ac.uk This photoinduced reaction is a common pathway for 1,4-dihydropyridine derivatives. core.ac.uk

Oxidative Degradation Products (CD1, CD2, CD3): In-depth studies on oxidative degradation have led to the isolation and comprehensive structural elucidation of three novel products: CD1, CD2, and CD3. rsc.org Their structures were determined using a combination of high-resolution mass spectrometry, multi-stage mass fragmentation (MSn), and various 2D-NMR techniques. rsc.org Chiral HPLC was used to confirm that CD1 and CD2 were formed as racemic mixtures. rsc.org

Molecular Mechanisms and Pharmacological Research Preclinical and in Vitro

Calcium Channel Interaction Dynamics

The interaction of cilnidipine (B1669028), the parent compound of (Z)-Cinnamyl Cilnidipine, with L-type calcium channels has been a subject of detailed preclinical investigation. It binds to the dihydropyridine (B1217469) site on the L-type voltage-gated Ca2+ channels located in the membranes of vascular smooth muscle cells. fda.gov.ph This binding inhibits the influx of calcium ions, which in turn suppresses the contraction of these muscle cells, leading to vasodilation. fda.gov.phnih.gov Molecular docking studies have been employed to further understand the binding modes and interaction types with L-type calcium channel subunits, such as 7UHF. asianpubs.org

The L-type calcium channel is a multi-subunit complex, typically consisting of alpha-1, alpha-2/delta, beta, and gamma subunits. genecards.org The alpha-1 subunit is the primary pore-forming component. genecards.org Research into cilnidipine's interaction with these subunits has revealed a complex mechanism. Studies using the Xenopus oocyte expression system found that cilnidipine was significantly less potent at blocking L-type channels composed solely of the pore-forming alpha1C-b subunit compared to native, multi-subunit channels in rat aortic A7r5 cells. nih.gov This finding strongly suggests that the unique, slow-acting mechanism of cilnidipine is not mediated by the alpha1C-b subunit alone, but rather through a complex interaction involving both the alpha1C-b and the accessory subunits of the channel. nih.gov The interaction between the alpha-1 and beta subunits is crucial for channel modulation and can influence the binding affinity of dihydropyridine drugs. nih.gov

A defining characteristic of cilnidipine's action on L-type calcium channels is its exceptionally slow onset and long duration of action. fda.gov.phnih.gov In vitro experiments on rat aortic A7r5 cells demonstrated that cilnidipine's blockade of barium ion (Ba2+) currents through L-type channels did not achieve a steady-state level within a 10-minute observation period. nih.gov This indicates a steady-state half-maximal inhibitory concentration (IC50) of less than 10 nmol/L. nih.gov

Similarly, functional studies on rat aortic rings showed a time-dependent inhibition of contractions induced by depolarization and calcium. nih.gov The onset of this effect was notably slow; for instance, a concentration of 3 nmol/L cilnidipine resulted in approximately 71% inhibition of contraction, but only after a 90-minute exposure period. nih.gov This slow-acting property is a key feature of its pharmacological profile. allfordrugs.com

Table 1: Inhibitory Effects of Cilnidipine on L-type Calcium Channels in Preclinical Models

| Experimental Model | Parameter Measured | Concentration | Incubation Time | % Inhibition / IC50 | Source |

| Rat Aortic A7r5 Cells | Ba2+ Currents | 10 nmol/L | 10 min | IC50 | nih.gov |

| Rat Aortic Rings | Depolarization/Ca2+-induced Contraction | 10 nmol/L | 10 min | IC50 | nih.gov |

| Rat Aortic Rings | Depolarization/Ca2+-induced Contraction | 3 nmol/L | 90 min | ~71% | nih.gov |

| Xenopus Oocytes (expressing alpha1Cb) | alpha1Cb Currents | 20 µmol/L | Steady-State | IC50 | nih.gov |

Beyond its L-type channel activity, this compound's pharmacology is significantly defined by its inhibition of N-type voltage-gated calcium channels. This action has been confirmed in various in vitro models, including human neuroblastoma cells. nih.gov The N-type calcium channel is instrumental in sympathetic neurotransmission, as it regulates the release of norepinephrine (B1679862) from the terminals of sympathetic nerves. nih.govcardiologyres.org Cilnidipine has been shown to inhibit N-type Ca2+ channels more potently than other CCBs. nih.gov The interaction with N-type channel subunits, such as 7VFS, has also been explored through molecular docking studies. asianpubs.org

Preclinical studies in various animal models have consistently demonstrated the sympatholytic (sympathetic-inhibiting) effects of cilnidipine. In spontaneously hypertensive rats (SHR), cilnidipine effectively suppressed the rise in blood pressure that is typically induced by electrical stimulation of sympathetic nerves. fda.gov.ph Further in vitro experiments using perfused mesenteric arteries from SHR showed that cilnidipine suppressed the release of noradrenaline during sympathetic stimulation. fda.gov.ph

Animal models have also indicated that cilnidipine can suppress the hyperactivity of the renal sympathetic nervous system. cardiologyres.org In a study using anesthetized dogs, cilnidipine was found to attenuate reflex tachycardia, a common response to a drop in blood pressure that is mediated by the sympathetic nervous system. researchgate.net This effect is attributed to the direct inhibition of sympathetic tone via N-type channel blockade and distinguishes it from L-type selective CCBs, which can cause reflex tachycardia. fda.gov.phcardiologyres.org

Table 2: Effects of Cilnidipine on Sympathetic Nerve Function in Preclinical Models

| Animal Model | Experimental Setup | Measured Effect | Source |

| Spontaneously Hypertensive Rats (SHR) | Sympathetic nerve electrical stimulation | Suppressed blood pressure increase | fda.gov.ph |

| Spontaneously Hypertensive Rats (SHR) | Isolated mesenteric arterial vascular perfusion | Suppressed noradrenaline release | fda.gov.ph |

| Canine Model (anesthetized) | Acetylcholine-induced reflex tachycardia | Attenuated positive chronotropic response | researchgate.net |

Characterization of N-type Calcium Channel Inhibition

Cellular and Subcellular Effects

The therapeutic potential of this compound is rooted in its distinct actions at the cellular and subcellular levels. Preclinical and in vitro studies have begun to elucidate these mechanisms, providing a foundation for understanding its pharmacological profile.

In Vitro Studies on Vascular Smooth Muscle Cells

A primary mechanism of action for cilnidipine and its derivatives is the inhibition of calcium ion influx into vascular smooth muscle cells. This action leads to vasodilation. In vitro models have been instrumental in characterizing this effect. When vascular smooth muscle cells are cultured, they can undergo a phenotypic switch from a contractile to a synthetic state, a process that can be influenced by the surrounding extracellular matrix proteins. mdpi.com Studies on these cells help to understand how compounds like this compound modulate vascular tone. The influx of lipoproteins can transform vascular smooth muscle cells into foam cells, a key event in atherosclerosis. frontiersin.org The ability of this compound to block calcium channels in these cells is a critical area of investigation. smolecule.com

Investigations in Dorsal Root Ganglion (DRG) Neurons

Dorsal root ganglia (DRG) are clusters of primary sensory neurons that play a crucial role in transmitting sensory information, including pain. d-nb.infofrontiersin.org The heterogeneity of DRG neurons, which include various classes of sensory neurons, makes the study of specific neuronal subtypes challenging. flinders.edu.au However, immortalized DRG-derived cell lines have provided a valuable tool for in vitro research. flinders.edu.au

Research has shown that cilnidipine has potent inhibitory actions on both L-type and N-type voltage-dependent Ca++ channels in rat dorsal root ganglion neurons. nih.gov Specifically, cilnidipine inhibited the L-type current with an IC50 of 100 nM and the N-type current with an IC50 of 200 nM. nih.gov This dual-blocking action is significant as N-type calcium channels are involved in the release of norepinephrine from sympathetic neurons. cardiologyres.org The inhibition of these channels may contribute to the suppression of reflex tachycardia. nih.gov

| Ion Channel | IC50 of Cilnidipine |

| L-type Ca++ channel | 100 nM |

| N-type Ca++ channel | 200 nM |

| P/Q-type Ca++ channel | No significant effect at 100 nM |

This table summarizes the inhibitory concentrations (IC50) of cilnidipine on different calcium channel subtypes in rat dorsal root ganglion neurons. nih.gov

Mechanisms of Action on Intracellular Signaling Pathways (e.g., CaMKII/mPTP)

Recent research has shed light on the effects of cilnidipine on intracellular signaling pathways, particularly the Calcium/calmodulin-dependent protein kinase II (CaMKII)/mitochondrial permeability transition pore (mPTP) pathway. nih.gov CaMKII is a key protein involved in long-term postsynaptic modifications following calcium entry. plos.org

A study investigating the protective effect of cilnidipine in a model of contrast-induced nephropathy found that cilnidipine alleviated tubular cell apoptosis, oxidative stress, and mitochondrial damage by relieving CaMKII activation and mPTP opening. nih.gov This suggests that the therapeutic effects of cilnidipine may extend beyond simple calcium channel blockade to the modulation of critical intracellular signaling cascades involved in cell survival and death. nih.gov The pro-survival effects of CaMKII can also be mediated through the phosphorylation of cytoplasmic proteins that regulate apoptosis. nih.gov

Assessment of Oxidative Stress and Apoptosis Modulation in Cellular Models

Oxidative stress is a key contributor to cellular damage and can lead to apoptosis, or programmed cell death. mdpi.comfrontiersin.org Studies have explored the potential of cilnidipine and its derivatives to modulate these processes in various cellular models.

In a study using nPC12 cells, cilnidipine demonstrated neuroprotective effects against hydrogen peroxide-induced injury. nih.gov It was found to reduce free radical levels and increase the viability of the cells in a concentration-dependent manner. nih.gov Furthermore, cilnidipine treatment increased the expression of cell survival-related proteins and decreased the levels of proteins associated with cell death. nih.gov Another study showed that cilnidipine could alleviate oxidative stress and apoptosis in a model of contrast-induced nephropathy. nih.gov These findings suggest that this compound may possess antioxidant and anti-apoptotic properties.

Comparative Pharmacodynamics with Other Dihydropyridines

The pharmacological profile of this compound is best understood in the context of other dihydropyridine calcium channel blockers. Its unique characteristics stem from its dual-blocking action on different calcium channel subtypes.

Selectivity Profiling across Calcium Channel Subtypes

This compound is a derivative of cilnidipine, which is distinguished by its ability to block both L-type and N-type voltage-dependent calcium channels. nih.gov This dual blockade sets it apart from many other dihydropyridines, such as nifedipine (B1678770) and amlodipine (B1666008), which are more selective for L-type calcium channels. nih.govnih.gov The inhibition of N-type calcium channels, which are prevalent in sympathetic nerve endings, is thought to contribute to the suppression of norepinephrine release, potentially leading to a reduction in reflex tachycardia. cardiologyres.orgnih.gov

The selectivity for different calcium channel subtypes varies significantly among dihydropyridines. For instance, while cilnidipine effectively blocks both L- and N-type channels, nicardipine (B1678738) shows minimal inhibition of N-type channels at concentrations that almost completely block L-type channels. nih.gov This differential selectivity likely underlies the distinct clinical profiles of these drugs.

| Dihydropyridine | Calcium Channel Subtype Selectivity |

| This compound (as a derivative of Cilnidipine) | L-type and N-type nih.gov |

| Nifedipine | Primarily L-type nih.gov |

| Amlodipine | Primarily L-type nih.gov |

| Nicardipine | Primarily L-type, with minimal N-type inhibition nih.gov |

This table provides a comparative overview of the calcium channel subtype selectivity of various dihydropyridines.

Differentiation from Protein Kinase C (PKC) Targeting

Preclinical and in vitro research has clearly distinguished the pharmacological actions of this compound from the direct modulation of the Protein Kinase C (PKC) pathway. While both calcium channel activity and PKC signaling are integral to vascular smooth muscle contraction, studies indicate that this compound's mechanism of action is independent of PKC-mediated events. nih.gov

Investigations into the effects of cilnidipine on arterial contraction have demonstrated that it does not inhibit contractions induced by phorbol (B1677699) 12-myristate-13-acetate (PMA), a potent activator of PKC. nih.gov In one key study, while cilnidipine effectively inhibited contractions in rat aortic rings induced by depolarization and calcium, it had no effect on contractions mediated by PMA at a concentration of 100 nmol/l. nih.gov This finding provides direct evidence that the vasodilatory effects of cilnidipine are not a result of interference with the PKC signaling cascade.

The primary mechanism of this compound involves the blockade of L-type and N-type voltage-gated calcium channels. fda.gov.phnih.govjapi.orgpatsnap.com This action reduces the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure. nih.govpatsnap.com The sympatholytic effect, mediated by N-type calcium channel blockade, further contributes to its antihypertensive properties without causing reflex tachycardia. japi.orgcardiologyres.org This dual calcium channel blockade is the established basis for its therapeutic effects. eurekaselect.comnih.gov

In contrast, PKC-mediated contraction involves a separate pathway where activation of PKC by agonists leads to the phosphorylation of various downstream proteins, resulting in increased calcium sensitivity of the contractile apparatus and sustained contraction. The lack of inhibition of PMA-induced contractions by cilnidipine strongly suggests that it does not interact with or inhibit key components of this specific signaling pathway. nih.gov

The research collectively underscores that this compound's pharmacological profile is that of a specific calcium channel blocker. Its effects are attributable to the direct inhibition of calcium influx through L-type and N-type channels, a mechanism that is distinct and separate from the modulation of Protein Kinase C activity in vascular smooth muscle. nih.goveurekaselect.com

Interactive Data Table: Cilnidipine's Effect on Vascular Contraction and Calcium Channels

| Parameter | Test System | Agonist/Condition | Cilnidipine Concentration | Result | Reference |

| Inhibition of Ba2+ currents | Rat aortic A7r5 cells | - | 10 nmol/l (IC50 after 10 min) | Dose- and time-dependent inhibition | nih.gov |

| Inhibition of L-type Ca2+ channel (α1Cb subunit) currents | Xenopus oocyte expression system | - | 20 µmol/l (steady-state IC50) | Blocked at much higher doses compared to native channels | nih.gov |

| Inhibition of T-type Ca2+ channel (α1G subunit) currents | Xenopus oocyte expression system | - | 30 µmol/l | No inhibition observed | nih.gov |

| Inhibition of vascular contraction | Rat aortic rings | Depolarization and Ca2+ | 10 nmol/l (IC50 at 10 min) | Dose-dependent inhibition | nih.gov |

| Inhibition of vascular contraction | Rat aortic rings | Phorbol 12-myristate-13-acetate (PMA) | 100 nmol/l | No inhibition of PKC-mediated contraction | nih.gov |

Structure Activity Relationships Sar and Computational Drug Design

Elucidation of Key Structural Determinants for Calcium Channel Affinity and Selectivity

The pharmacological activity of (Z)-Cinnamyl Cilnidipine (B1669028) is intrinsically linked to its molecular structure, which is characterized by a 1,4-dihydropyridine (B1200194) (DHP) core. This core is a common feature among this class of calcium channel blockers. nih.govnih.gov Cilnidipine's unique dual inhibitory action on both L- and N-type calcium channels is a key aspect of its function. nih.govnih.gov

Structure-activity relationship studies on cilnidipine and its derivatives have been conducted to identify specific N-type calcium channel blockers with reduced cardiovascular effects. nih.govresearchgate.net These studies highlight that the specific substituents on the DHP ring are crucial for its affinity and selectivity. Cilnidipine's structure, a diesterified 1,4-dihydropyridine-3,5-dicarboxylic acid, allows for this dual action. nih.gov The blockade of L-type calcium channels in vascular smooth muscle leads to vasodilation, while the inhibition of N-type calcium channels at sympathetic nerve endings suppresses the release of norepinephrine (B1679862). nih.govnih.gov The (Z)-cinnamyl configuration is a specific stereoisomeric feature that may influence its pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This method has been applied to dihydropyridine (B1217469) derivatives to understand the structural requirements for calcium channel blockade.

QSAR models have been developed to predict the calcium channel blocking activity of dihydropyridine derivatives. For L-type channels, a study involving 36 dihydropyridine derivatives, including analogs of cilnidipine, established multilinear regression models to correlate their chemical structures with inhibitory activity. ijptjournal.com These models demonstrated significant predictive power, confirmed by their squared correlation coefficients. ijptjournal.com

For N-type channel blocking activity, a QSAR model was developed using specific molecular descriptors. researchgate.net This model was validated through various statistical methods, including leave-one-out cross-validation and predictions based on a test data set, demonstrating its robustness in predicting the N-type calcium channel blocking activity of related compounds. researchgate.net

Several molecular descriptors have been identified as critical for the inhibitory activity of dihydropyridines against calcium channels. QSAR studies have shown that hydrophobicity, molecular volume, the number of hydrogen bond acceptor atoms, refractivity, and the number of rotatable bonds are key parameters. ijptjournal.com

Specifically for L-type channel inhibition, hydrophobicity, refractivity, and the number of rotatable bonds have been identified as playing a crucial role. ijptjournal.com The number of rotatable bonds was found to be inversely proportional to the biological activity, suggesting that a more rigid structure may be beneficial. ijptjournal.com Hydrophobicity is another vital factor, as either too low or too high lipophilicity can compromise biological activity. ijptjournal.com

The table below summarizes key molecular descriptors and their influence on the L-type calcium channel inhibitory activity of dihydropyridine derivatives.

| Molecular Descriptor | Influence on L-type Channel Inhibitory Activity |

| Number of Rotatable Bonds | Inversely proportional; a lower number can increase activity. ijptjournal.com |

| Hydrophobicity (logP) | Crucial for ligand-receptor complex stabilization; optimal range is necessary. ijptjournal.com |

| Molar Refractivity | A measure of molecular polarizability, which influences binding. ijptjournal.com |

| Van der Waals Volume | Has a small positive influence, relating to stabilizing interactions. ijptjournal.com |

| Number of Hydrogen Bond Acceptors | Considered in models to predict inhibitory activity. ijptjournal.com |

In Silico Molecular Docking and Binding Energy Calculations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique has been used to study the interaction of cilnidipine and its derivatives with calcium channel protein structures.

In silico docking studies have been performed to analyze the binding modes of cilnidipine and its degradation products with the N-type (PDB ID: 7VFS) and L-type (PDB ID: 7UHF) calcium channel subunits. researchgate.netasianpubs.orgasianpubs.org These studies provide insights into the specific interactions between the ligands and the amino acid residues within the binding sites of the channel proteins. researchgate.netasianpubs.org For instance, interactions with residues such as SER1696 in the N-type channel have been identified. asianpubs.org

The docking studies also predict the binding affinities, typically expressed as binding energy in kcal/mol. A more negative value indicates a stronger binding affinity. nih.gov While specific data for (Z)-Cinnamyl Cilnidipine itself is not detailed in the provided search results, studies on its degradation products offer valuable insights. For example, a degradation product labeled CD3 showed a high binding affinity with a binding energy of -9.2 kcal/mol with the 7VFS protein and -8.7 kcal/mol with the 7UHF protein. researchgate.netasianpubs.org Another product, KD3, had binding energies of -8.7 kcal/mol (7VFS) and -7.9 kcal/mol (7UHF). researchgate.netasianpubs.org These binding energies fall within the range observed for other known calcium channel blocker drugs. asianpubs.org

The table below presents the predicted binding energies of selected cilnidipine degradation products with N-type and L-type calcium channel protein structures.

| Compound | Target Protein (PDB ID) | Channel Type | Predicted Binding Energy (kcal/mol) |

| CD3 | 7VFS | N-type | -9.2 researchgate.netasianpubs.orgasianpubs.org |

| CD3 | 7UHF | L-type | -8.7 researchgate.netasianpubs.orgasianpubs.org |

| KD3 | 7VFS | N-type | -8.7 researchgate.netasianpubs.org |

| KD3 | 7UHF | L-type | -7.9 researchgate.netasianpubs.org |

These computational analyses, from SAR and QSAR to molecular docking, collectively provide a detailed molecular-level understanding of how this compound and related compounds interact with their biological targets, paving the way for the design of new derivatives with potentially enhanced therapeutic profiles.

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and conformational preferences of molecules. researchgate.netijptjournal.com Such calculations are crucial for understanding how this compound interacts with its biological targets at an atomic level.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been utilized to analyze Cilnidipine and related structures. science.govscielo.org.mx For instance, a DFT analysis was instrumental in studying the formation of a Cilnidipine-L-phenylalanine cocrystal, where it helped to elucidate the mechanism of formation, particularly the intermolecular hydrogen bonding between the –NO group of Cilnidipine and the –NH group of L-phenylalanine. science.gov

Structure-Based Drug Design (SBDD) and Virtual Screening Applications

Structure-Based Drug Design (SBDD) and virtual screening are computational techniques that leverage the three-dimensional structure of a biological target to identify and design potent inhibitors. ijpsdronline.commdpi.com These methods have been applied to the discovery and optimization of calcium channel blockers of the dihydropyridine class.

Virtual screening campaigns have successfully identified novel inhibitors for various ion channels. nih.govnih.gov In the context of Cilnidipine, computational approaches have been used to explore its interactions with calcium channels. A significant finding was the development of a virtual three-dimensional pharmacophore model for the N-type calcium channel using its standard inhibitor, ω-conotoxin GVIA. This model demonstrated that Cilnidipine fits well into the proposed binding site, a finding supported by lipophilic potential maps. researchgate.netthieme-connect.com In contrast, other dihydropyridines like amlodipine (B1666008) and nifedipine (B1678770) were not as compatible with the model, highlighting the unique structural features of Cilnidipine that contribute to its dual L- and N-type channel blocking activity. researchgate.netthieme-connect.com

More recent computational studies have focused on discovering new multicomponent crystal forms of Cilnidipine to improve its poor water solubility. nih.govacs.orgnih.gov Using tools like COSMOquick for virtual screening, researchers ranked potential coformers, leading to the successful identification of a p-toluenesulfonamide (B41071) cocrystal with enhanced dissolution properties. nih.govacs.org

Rational design combines computational modeling with medicinal chemistry to create optimized analogues with improved potency and selectivity. medchemexpress.com For 1,4-dihydropyridine calcium channel blockers, this involves modifying substituents at various positions to enhance their therapeutic profile. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool in this process, used to predict the biological activity of newly designed compounds. nih.gov Studies have successfully used QSAR models, validated by molecular docking, to design novel dihydropyridine derivatives with predicted high efficacy. acs.orgnih.gov These models help identify which molecular descriptors (e.g., steric, electronic, hydrophobic properties) are critical for inhibiting L-type calcium channels. ijptjournal.com

A recent 2024 study exemplified the rational design process for Cilnidipine analogues. Through in silico methods, a lead compound, Cilnidipine Analogue (CC5; ZINC101069658), was identified. Molecular docking and dynamics simulations were used to confirm its stable and strong binding affinity with its target. frontierspartnerships.org This data-driven approach allows for the targeted synthesis of compounds with a higher probability of success.

Table 1: Computational Data for a Rationally Designed Cilnidipine Analog

| Compound ID | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction |

|---|---|---|---|

| CC5 (ZINC101069658) | EGFR-associated protein (5wb7) | -8.6 | Strong binding confirmed by molecular docking |

This interactive table is based on data from a 2024 study on the in silico design and characterization of Cilnidipine analogues. frontierspartnerships.org

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a biological target. science.govmedchemexpress.com These initial fragment hits are then optimized, often by growing or linking them, to produce a high-affinity lead compound. science.gov This method offers advantages over traditional high-throughput screening by exploring chemical space more efficiently and often yielding leads with better physicochemical properties. science.govmedchemexpress.com

While FBDD has been successfully applied to discover inhibitors for a wide range of targets, including ion channels, specific, detailed applications of this methodology for the discovery or optimization of this compound or even the parent Cilnidipine are not extensively documented in peer-reviewed literature. science.govnih.gov One database notes that a compound related to Cilnidipine was discovered using a fragment-based platform, but further details are not provided. drugbank.com The principles of FBDD, however, remain a highly relevant and potent strategy for developing novel chemotherapeutic derivatives of the 1,4-dihydropyridine scaffold. frontierspartnerships.org The approach of starting with small fragments allows for the systematic building of molecules piece-by-piece to achieve high potency and selectivity against targets like the L- and N-type calcium channels.

Preclinical Pharmacokinetics and Metabolism Research

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes

In vitro studies utilizing human liver microsomes have demonstrated that cilnidipine (B1669028) undergoes rapid metabolism. jst.go.jp This high rate of metabolic turnover is a critical determinant of its pharmacokinetic profile and subsequent bioavailability.

Identification of Dehydrogenated and Demethylated Metabolites

Incubation of cilnidipine with human liver microsomes has led to the isolation and identification of three primary metabolites. jst.go.jpijcrt.org These metabolites are formed through two main biochemical reactions: dehydrogenation and demethylation.

The identified metabolites are:

M1: A dehydrogenated metabolite of the dihydropyridine (B1217469) ring of cilnidipine. jst.go.jpijcrt.org

M2: A demethylation metabolite of the lateral chain of the dihydropyridine ring of cilnidipine. jst.go.jpijcrt.org

M3: A metabolite that has undergone both dehydrogenation and demethylation. jst.go.jpijcrt.org

The formation of these metabolites indicates that the dihydropyridine ring and its side chains are the primary sites of metabolic activity.

Elucidation of Major Cytochrome P450 (CYP) Isoforms Involved (e.g., CYP3A, CYP2C19)

The enzymatic basis for the metabolism of cilnidipine has been investigated to identify the specific cytochrome P450 (CYP) isoforms responsible for its biotransformation. Research has conclusively shown that cytochrome P450 3A (CYP3A) is the major human CYP isoform involved in the dehydrogenation of the dihydropyridine ring of cilnidipine. jst.go.jpijcrt.org This finding is crucial for predicting potential drug-drug interactions.

In Vitro Inhibition Studies of Metabolizing Enzymes

To further confirm the role of CYP3A and investigate the involvement of other CYP isoforms, in vitro inhibition studies have been conducted. These studies used selective inhibitors for various CYP enzymes.

The results demonstrated that ketoconazole , a specific inhibitor of CYP3A, competitively inhibited the dehydrogenation of the dihydropyridine ring of cilnidipine, thereby reducing its metabolic rate. jst.go.jpijcrt.org In contrast, inhibitors of other major CYP isoforms, including α-naphthoflavone (CYP1A2), sulfaphenazole (B1682705) (CYP2C9), quinidine (B1679956) (CYP2D6), diethyldithiocarbamate (B1195824) (CYP2E1), and tranylcypromine (B92988) (CYP2C19), had minimal to no inhibitory effect on cilnidipine's dehydrogenation. ijcrt.org

Table 1: Effect of Selective CYP Inhibitors on Cilnidipine Dehydrogenation

| Inhibitor | Target CYP Isoform | Effect on Cilnidipine Metabolism |

| Ketoconazole | CYP3A | Competitive inhibition |

| α-Naphthoflavone | CYP1A2 | Little to no effect |

| Sulfaphenazole | CYP2C9 | Little to no effect |

| Quinidine | CYP2D6 | Little to no effect |

| Diethyldithiocarbamate | CYP2E1 | Little to no effect |

| Tranylcypromine | CYP2C19 | Little to no effect |

Proposed Metabolic Pathways of (Z)-Cinnamyl Cilnidipine

Based on the identified metabolites and the enzymatic studies, a metabolic pathway for cilnidipine can be proposed. This pathway, likely applicable to this compound, primarily involves oxidation reactions catalyzed by CYP3A.

The proposed metabolic steps are: